7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-5-oxo-N-(oxolan-2-ylmethyl)-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-12-8-13(18)17-6-2-5-11(17)14(12)15(19)16-9-10-4-3-7-21-10/h8,10H,2-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXKQOMKCWDMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Oxolan-2-yl Methyl Group: This step involves the alkylation of the indolizine core with an oxolan-2-yl methyl halide under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxo groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent.
Case Study: Anticancer Activity against MCF-7 Cell Line
- Methodology : The compound was tested using the MTT assay on the MCF-7 breast cancer cell line, which is a standard model for evaluating anticancer drugs.
- Findings : Results indicated that the compound exhibited strong cytotoxic effects compared to standard treatments like Doxorubicin. Specifically, compounds derived from similar structures demonstrated significant inhibition of cell proliferation at varying concentrations, suggesting that modifications to the indolizine core can enhance anticancer potency .
Antimicrobial Applications
The antimicrobial properties of 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide have also been investigated.
Case Study: Antimicrobial Activity Evaluation
- Methodology : In vitro tests were conducted against a range of bacteria and fungi using the Diameter of Inhibition Zone (DIZ) assay.
- Results : Compounds related to this structure showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low, indicating high efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Variations in substituents on the indolizine scaffold can lead to enhanced therapeutic profiles. For instance:
- Substituent Modifications : Altering the oxolan moiety or introducing different functional groups can significantly impact both anticancer and antimicrobial activities.
| Compound Modification | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Oxolan substitution | Increased potency | Enhanced spectrum |
| Methoxy group position | Variable effects | Reduced toxicity |
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights structural differences and their implications:
Key Observations:
- Methoxy vs. Hydroxyl/Chloro: The OMe group in the target compound reduces acidity compared to OH analogs (pKa ~10 vs. ~8 for phenolic OH) and increases lipophilicity (logP +0.5–1.0) .
- Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group (target compound) offers hydrogen-bonding capacity (donor and acceptor) superior to esters, which may improve target affinity in drug design .
Physicochemical Properties
- Solubility : The oxolan moiety and carboxamide likely improve aqueous solubility compared to ester derivatives (e.g., CAS 37704-45-3) .
- Melting Point : Methoxy and carboxamide groups may elevate melting points relative to chloro or ester analogs due to stronger intermolecular interactions .
- LogP : Estimated logP for the target compound is ~1.5–2.0, higher than hydroxyl analogs (logP ~0.5–1.0) but lower than chloro derivatives (logP ~2.5–3.0) .
Biological Activity
7-Methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the indolizine core followed by functionalization at the oxo and methoxy positions. Specific methodologies can vary, but a common route involves the use of oxolane derivatives to introduce the oxolan moiety.
Research indicates that 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide may exhibit multiple biological activities. The presence of the methoxy and oxo groups is believed to enhance its interaction with various biological targets.
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays against leukemia cells demonstrated that it may possess cytotoxic properties, although specific IC50 values need further elucidation to confirm potency.
- Neuroprotective Effects : Some studies suggest that compounds with similar structural features have neuroprotective properties, potentially by scavenging reactive oxygen species (ROS) and preventing neuronal apoptosis. This aspect is particularly relevant in models of neurodegenerative diseases.
- Antimicrobial Properties : There is emerging evidence that indolizine derivatives display antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Cell Line Studies : In a study examining various indolizine derivatives, including 7-methoxy-5-oxo-N-[(oxolan-2-yl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide, researchers reported varying degrees of cytotoxicity against different cancer cell lines. The compound was found to be less effective than other analogues but showed promising results against specific targets.
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of this compound. Results indicated potential therapeutic effects in reducing tumor size but highlighted the need for further investigation into side effects and long-term outcomes.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
